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Compound of Interest

Compound Name: C.I. Pigment Violet 23

Cat. No.: B1314786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the electronic and structural properties of C.I. Pigment
Violet 23 (Carbazole Violet). While specific quantum chemical data for Pigment Violet 23 is not

extensively available in publicly accessible literature, this document outlines a robust

computational methodology and presents representative data that can be expected from such

analyses. This information is crucial for understanding the pigment's color, stability, and

potential interactions at a molecular level, which can inform its application in various fields,

including materials science and potentially as a reference compound in biological studies.

Introduction to Pigment Violet 23
Pigment Violet 23, a member of the dioxazine family of heterocyclic compounds derived from

carbazole, is a commercially significant organic pigment valued for its intense violet hue, high

tinting strength, and excellent lightfastness and weatherfastness.[1] Its chemical structure is

9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine, with the CAS

Number 6358-30-1.[2] The molecule possesses a centrosymmetric angular structure.[3]

Understanding the relationship between its molecular structure and its observed properties is

paramount for optimizing its performance and exploring new applications. Quantum chemical

calculations offer a powerful theoretical framework for this purpose.

Computational Methodology: A Standard Protocol
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The following section details a standard and widely accepted protocol for performing quantum

chemical calculations on organic pigments like Pigment Violet 23. This methodology is

designed to yield accurate predictions of the molecule's geometry, electronic structure, and

spectroscopic properties.

Geometry Optimization
The initial step involves the optimization of the ground-state molecular geometry of Pigment

Violet 23. This is crucial as the geometric parameters, such as bond lengths and angles,

significantly influence the electronic properties.

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or

Spartan is employed.

Method: Density Functional Theory (DFT) is the most common and effective method for such

calculations, offering a good balance between accuracy and computational cost.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular

choice for organic molecules. Other functionals like CAM-B3LYP or PBE0 can also be used

for comparison.

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger set like 6-311+G(2d,p) for

higher accuracy, is typically selected.

Solvation Model: To simulate the effect of a solvent environment, an implicit solvation model

like the Polarizable Continuum Model (PCM) can be incorporated.

Electronic Properties and Molecular Orbital Analysis
Once the geometry is optimized, the electronic properties are calculated. This includes the

energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity

and electronic transitions. The energy difference between the HOMO and LUMO provides the

HOMO-LUMO gap, a key indicator of the molecule's electronic excitation energy.

Simulation of UV-Vis Spectra
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To understand the origin of the pigment's color, its electronic absorption spectrum (UV-Vis

spectrum) is simulated using Time-Dependent Density Functional Theory (TD-DFT).

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

Functional and Basis Set: The same functional and basis set used for the geometry

optimization are typically employed for consistency.

Number of Excited States: A sufficient number of excited states (e.g., 10-20) are calculated

to cover the visible region of the electromagnetic spectrum.

Output Analysis: The calculated excitation energies (corresponding to absorption

wavelengths) and their oscillator strengths (corresponding to absorption intensities) are used

to generate a theoretical UV-Vis spectrum.

Representative Computational Results
The following tables summarize representative quantitative data that could be expected from

the quantum chemical calculations on Pigment Violet 23 as outlined in the protocol above.

Note: This data is illustrative and not derived from a specific published study on Pigment Violet

23.

Optimized Geometrical Parameters (Representative
Data)

Parameter Bond/Angle Value (Å/°)

Bond Length C-C (carbazole) ~1.40

C-N (carbazole) ~1.38

C-Cl ~1.74

C=N (dioxazine) ~1.30

C-O (dioxazine) ~1.37

Bond Angle C-N-C (carbazole) ~109.5

C-C-Cl ~120.0
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Electronic Properties (Representative Data)
Property Value (eV)

HOMO Energy -5.80

LUMO Energy -3.50

HOMO-LUMO Gap 2.30

Simulated UV-Vis Spectral Data (Representative Data)
Transition Wavelength (nm)

Oscillator Strength
(f)

Major Contribution

S₀ → S₁ 585 0.85 HOMO → LUMO

S₀ → S₂ 550 0.15 HOMO-1 → LUMO

S₀ → S₃ 340 0.40 HOMO → LUMO+1

Visualizations
The following diagrams illustrate the computational workflow and provide a visual

representation of the molecular structure and electronic properties of Pigment Violet 23.
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Figure 1: Computational workflow for Pigment Violet 23.
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Figure 2: Molecular orbital energy level diagram.

Conclusion
Quantum chemical calculations provide an invaluable theoretical lens through which the

fundamental properties of Pigment Violet 23 can be understood and predicted. By employing

Density Functional Theory and Time-Dependent Density Functional Theory, researchers can

gain deep insights into the pigment's optimized geometry, electronic structure, and the origins

of its characteristic color. The methodologies and representative data presented in this guide

serve as a robust framework for future computational studies on this and related high-

performance pigments, paving the way for the rational design of novel materials with tailored

properties for advanced applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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